N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a 2-methoxy-2-(3-methoxyphenyl)ethyl group at the N1 position and a pyridin-3-yl moiety at the N2 position. Oxalamides are a versatile class of compounds with diverse applications, ranging from flavor enhancers to enzyme inhibitors, depending on their substituents. This article provides a detailed comparison of this compound with structurally related oxalamides, focusing on structural variations, biological activities, metabolic profiles, and regulatory statuses.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-7-3-5-12(9-14)15(24-2)11-19-16(21)17(22)20-13-6-4-8-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFMDIQUVQWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Oxalamide functional group : This group is known for its diverse biological activities.
- Methoxy-substituted aromatic rings : These enhance the compound's chemical properties.
- Pyridine moiety : Contributes to the compound's potential interactions with biological targets.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Preparation of the Methoxyphenyl Intermediate : Achieved through alkylation of 2-methoxyphenol.
- Coupling with Pyridin-3-ylamine : Utilizes coupling reagents to form the desired oxalamide.
This multi-step process allows for high specificity in creating the target compound, which can be modified to enhance its properties.
Pharmacological Effects
Research indicates that compounds in the oxalamide class, including this compound, exhibit various pharmacological effects:
- Anticancer Activity : Initial studies suggest potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown significant antiproliferative activity in human cancer cell lines such as A2780 and MCF-7, with IC50 values ranging from 4.47 to 52.8 μM .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing their activity. Further interaction studies are necessary to determine binding affinities and elucidate biochemical pathways involved .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Cytotoxicity Studies :
- Molecular Docking Studies :
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide | Isoxazole ring, methoxy groups | Potential antimicrobial and anticancer properties |
| N1-(4-fluorophenyl)-N2-(pyridin-3-yl)oxalamide | Fluorinated phenyl group | Enhanced lipophilicity, potential for increased bioactivity |
| N1-(thiophen-2-ylmethyl)-N2-(pyridin-3-yl)oxalamide | Thiophenol substitution | Unique electronic properties affecting reactivity |
Comparison with Similar Compounds
Key Observations :
- Pyridine position : Pyridin-2-yl derivatives (e.g., S336) are linked to umami taste receptor activation, while pyridin-3-yl compounds (e.g., compound 39) are associated with enzyme inhibition .
- N1 flexibility : Branched ethyl chains (target compound) may enhance binding to hydrophobic pockets compared to rigid benzyl groups (S336).
- Methoxy groups : Electron-donating methoxy substitutions improve solubility and receptor affinity in flavor compounds .
Metabolic and Pharmacokinetic Profiles
Table 2: Metabolic Characteristics
Notes:
- Methoxy groups in S336 and the target compound may undergo demethylation or oxidation, influencing bioavailability.
Regulatory and Application Contexts
- S336 : Approved by FEMA (4233) and globally recognized as a flavoring agent .
- GMC Series : Investigational antimicrobial agents without regulatory approval .
- Compound 39 : Preclinical research stage for metabolic disorders .
Gaps in Knowledge:
- The target compound lacks explicit regulatory or toxicity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
